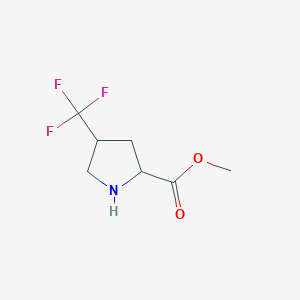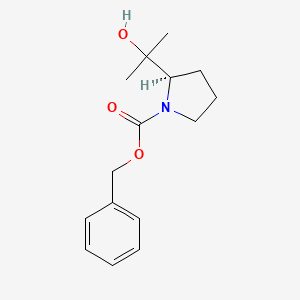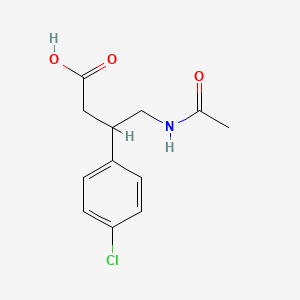
2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide is a chemical compound that features a pyrrolidine ring attached to a benzenesulfonamide moiety
Preparation Methods
The synthesis of 2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide: Lacks the pyrrolidine ring, making it less sterically hindered and potentially less selective in its biological activity.
N-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
The unique combination of the pyrrolidine ring and the benzenesulfonamide moiety in this compound provides it with distinct properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C10H14N2O4S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,11,13,14) |
InChI Key |
ZRKQBUDKGDFNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


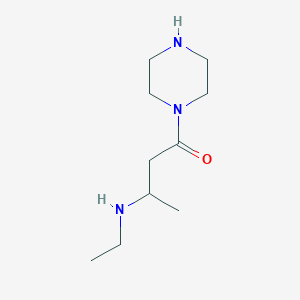


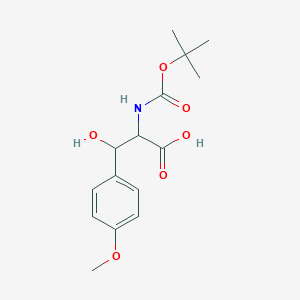
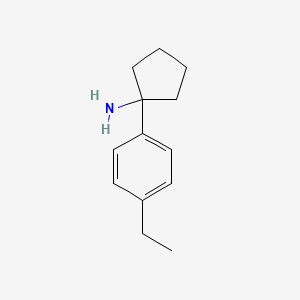
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
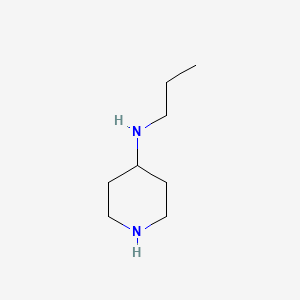


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
![2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid](/img/structure/B13518588.png)
